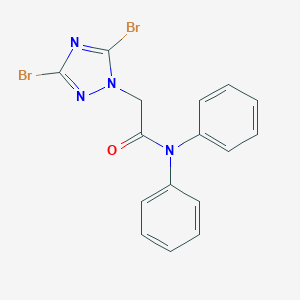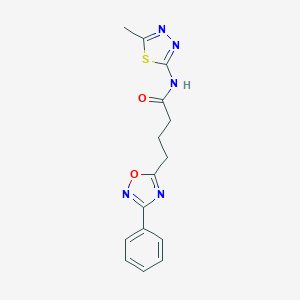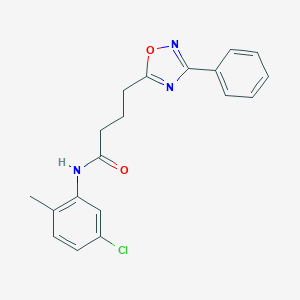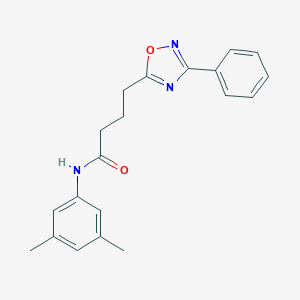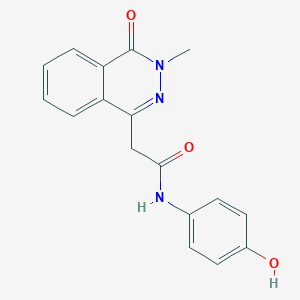
N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, also known as HPOA, is a chemical compound that has been studied for its potential applications in various scientific fields.
Wirkmechanismus
The exact mechanism of action of N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in inflammation and oxidative stress. N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can reduce inflammation and oxidative stress in various cell types, including neuronal cells and immune cells. N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in tumor cells. In addition, N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is not very soluble in water, which can limit its use in certain experiments. In addition, more research is needed to fully understand the potential side effects of N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide and its long-term safety profile.
Zukünftige Richtungen
There are several future directions for research on N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide. One area of interest is the development of N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is the investigation of N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide as a potential anti-cancer agent. Additionally, more research is needed to fully understand the mechanism of action of N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide and its potential applications in other scientific fields.
Synthesemethoden
N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with phthalic anhydride to form 4-(4-hydroxyphenyl)-3-methylphthalic anhydride. This intermediate is then reacted with methylamine and acetic anhydride to produce N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(4-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C17H15N3O3 |
|---|---|
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
N-(4-hydroxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3/c1-20-17(23)14-5-3-2-4-13(14)15(19-20)10-16(22)18-11-6-8-12(21)9-7-11/h2-9,21H,10H2,1H3,(H,18,22) |
InChI-Schlüssel |
XGXBKPYCFXTVPJ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)O |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277484.png)



![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277495.png)
